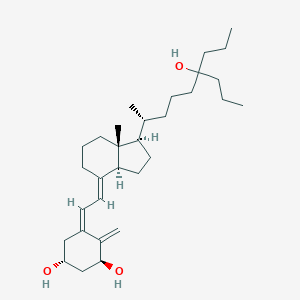
26,27-Diethyl-1alpha,25-dihydroxyvitamin D3/26,27-diethyl-1alpha,25-dihydroxycholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26,27-Diethyl-1alpha,25-dihydroxyvitamin D3, also known as 26,27-diethyl-1alpha,25-dihydroxycholecalciferol, is a synthetic derivative of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and has been shown to have several potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 26,27-Diethyl-1alpha,25-dihydroxyvitamin D3 is similar to that of vitamin D3. It binds to the VDR, which is present in many different types of cells, including immune cells and cancer cells. This binding activates a signaling pathway that leads to changes in gene expression. The specific genes that are affected depend on the cell type, but they generally play a role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 26,27-Diethyl-1alpha,25-dihydroxyvitamin D3 are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, which is important for bone health. It also has effects on the immune system and can modulate inflammation. In cancer cells, it can induce apoptosis and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 26,27-Diethyl-1alpha,25-dihydroxyvitamin D3 in lab experiments is that it is a potent VDR agonist. This means that it can be used at lower concentrations than other vitamin D analogs. However, it is also less stable than other analogs, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 26,27-Diethyl-1alpha,25-dihydroxyvitamin D3. One area of interest is its potential use in combination with other drugs for cancer treatment. It may also be useful in the treatment of autoimmune diseases, although more research is needed to understand its mechanism of action in these conditions. Finally, there is interest in developing more stable analogs of this compound for use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 26,27-Diethyl-1alpha,25-dihydroxyvitamin D3 involves several steps. The starting material is vitamin D3, which is first converted to 25-hydroxyvitamin D3. This intermediate is then transformed to 1alpha,25-dihydroxyvitamin D3 using a series of chemical reactions. Finally, the diethyl group is introduced at the 26 and 27 positions of the molecule using a Grignard reaction.
Wissenschaftliche Forschungsanwendungen
26,27-Diethyl-1alpha,25-dihydroxyvitamin D3 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast and prostate cancer cells. It also has immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
106372-51-4 |
|---|---|
Produktname |
26,27-Diethyl-1alpha,25-dihydroxyvitamin D3/26,27-diethyl-1alpha,25-dihydroxycholecalciferol |
Molekularformel |
C72H107N19O24 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-propylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H52O3/c1-6-16-31(34,17-7-2)19-8-10-22(3)27-14-15-28-24(11-9-18-30(27,28)5)12-13-25-20-26(32)21-29(33)23(25)4/h12-13,22,26-29,32-34H,4,6-11,14-21H2,1-3,5H3/b24-12+,25-13-/t22-,26-,27-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
RKYCSEUXODRKTL-CYUGBHQCSA-N |
Isomerische SMILES |
CCCC(CCC)(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES |
CCCC(CCC)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Kanonische SMILES |
CCCC(CCC)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyme |
1,25-DDPV-D3 1,25-dihydroxy-26,27-dipropylcholecalciferol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)
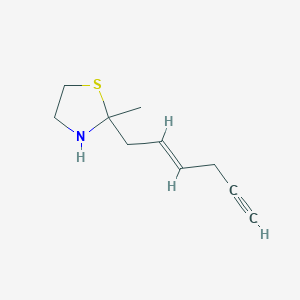

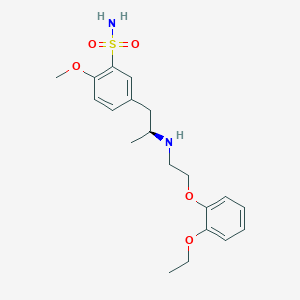
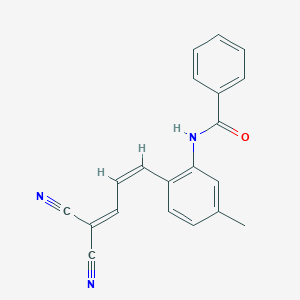

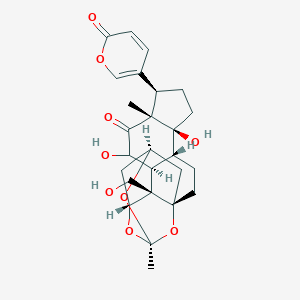
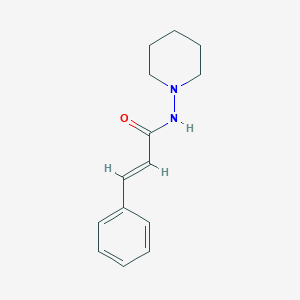
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

